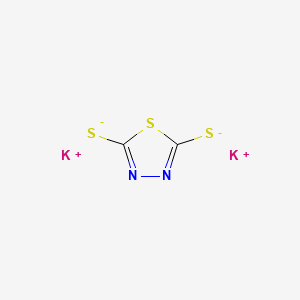

Dikalium-1,3,4-thiadiazol-2,5-dithiolat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate is a chemical compound known for its unique sulfur-donating properties. It is a stable, low-toxicity solid that is free of foul-smelling thiols, making it an attractive option for various synthetic applications . This compound has garnered significant attention due to its versatility in synthetic chemistry, biochemistry, and industrial applications .

Wissenschaftliche Forschungsanwendungen

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate, also known as 2,5-Dimercapto-1,3,4-thiadiazole dipotassium salt, primarily targets 1+, 2+ and 3+ valent metals . These metals play a crucial role in various biochemical processes and are often the active sites of many enzymes.

Mode of Action

This compound acts as a sulfur donor . It interacts with its targets (the metals) by undergoing copolymerization to form coordination polymers . This interaction results in the formation of carbon-sulfur (C-S) bonds .

Biochemical Pathways

The affected biochemical pathway involves the synthesis of symmetrical disulfides . Disulfides play a very important role as vulcanizing agents and linkages for controlled drug delivery . They are indispensable in many important synthetic chemistry, biochemistry, and industrial applications .

Pharmacokinetics

It is known that the compound is astable solid and is insoluble in water , which may impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of symmetrical disulfides . These disulfides are used in many organic procedures and play a very important role as vulcanizing agents and linkages for controlled drug delivery .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of CuO and MOF-199 nanoparticles enhances the compound’s ability to synthesize symmetric diaryl and dialkyl disulfides from aryl and alkyl halides . Furthermore, the compound is a stable solid and is free of foul-smelling thiols , which makes it a preferable choice for synthesizing symmetric disulfides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate can be synthesized through the reaction of 1,3,4-thiadiazole-2,5-dithiol with potassium hydroxide. The reaction typically involves dissolving 1,3,4-thiadiazole-2,5-dithiol in a suitable solvent, such as acetonitrile, and then adding potassium hydroxide to the solution. The mixture is heated under reflux conditions to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of dipotassium 1,3,4-thiadiazole-2,5-dithiolate may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Substitution: It can participate in nucleophilic substitution reactions with halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include Fe(NO3)3 and DDQ.

Substitution: Reactions with aryl and alkyl halides in the presence of CuO and MOF-199 nanoparticles are common.

Major Products

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3,4-Thiadiazole-2,5-dithiol: This compound is similar in structure but lacks the potassium ions, making it less stable and more volatile.

2,5-Dimercapto-1,3,4-thiadiazole: Another similar compound, but it does not have the same sulfur-donating efficiency as dipotassium 1,3,4-thiadiazole-2,5-dithiolate.

Uniqueness

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate stands out due to its stability, low toxicity, and lack of foul odor. These properties make it a preferred choice for various applications where other sulfur-donating compounds may not be suitable .

Eigenschaften

CAS-Nummer |

4628-94-8 |

|---|---|

Molekularformel |

C2K2N2S3 |

Molekulargewicht |

226.4 g/mol |

IUPAC-Name |

dipotassium;1,3,4-thiadiazole-2,5-dithiolate |

InChI |

InChI=1S/C2H2N2S3.2K/c5-1-3-4-2(6)7-1;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2 |

InChI-Schlüssel |

GPWLFGDMYSVEGN-UHFFFAOYSA-L |

SMILES |

C1(=NN=C(S1)[S-])[S-].[K+].[K+] |

Kanonische SMILES |

C1(=NN=C(S1)[S-])[S-].[K+].[K+] |

Key on ui other cas no. |

4628-94-8 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

1072-71-5 (Parent) |

Synonyme |

2,5-dimercapto-1,3,4-thiadiazole 2,5-dimercapto-1,3,4-thiadiazole, dipotassium salt 2,5-dimercapto-1,3,4-thiadiazole, disodium salt 2,5-dimercapto-1-thia-3,4-diazole 5-mercapto-1,3,4-thiadiazolidine-2-thione bismuthiol I bismuthol I |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dipotassium 1,3,4-thiadiazole-2,5-dithiolate contribute to the formation of macrocyclic complexes?

A1: Dipotassium 1,3,4-thiadiazole-2,5-dithiolate acts as a sulfur-containing precursor in a multi-step reaction to form 24-membered dimetal macrocyclic complexes. [] This compound provides the 1,3,4-thiadiazole core, which gets incorporated into the macrocycle through a novel C-S bond formation with acetylacetone. This reaction, potentially involving disulfide intermediates, highlights the utility of dipotassium 1,3,4-thiadiazole-2,5-dithiolate in constructing complex molecular architectures. []

Q2: What structural features of the macrocyclic complexes derived from dipotassium 1,3,4-thiadiazole-2,5-dithiolate are revealed through characterization?

A2: The resulting dimetal macrocyclic complexes, incorporating manganese, nickel, or iron, share common structural features. [] They possess a central cavity capable of trapping solvent molecules and sulfate anions. [] The metal centers adopt octahedral geometries, with solvent molecules coordinating in either trans or cis configurations depending on steric factors. [] Infrared spectroscopy confirms the presence of trapped solvent molecules and identifies the sulfate anion as a bridging bidentate ligand. [] Thermal analysis reveals the stability of the macrocyclic framework up to 200°C, followed by the sequential release of trapped solvent molecules and eventual decomposition at higher temperatures. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[5-(2-furanyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]methanone](/img/structure/B1213446.png)

![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B1213450.png)

![1,2,3,6-Tetrahydropyridine, 1-acetyl-4-[4-acetoxy-5-methoxyphenyl]-](/img/structure/B1213452.png)

![1-methyl-N,N-bis(trimethylsilyl)-5-[(trimethylsilyl)oxy]imidazol-2-amine](/img/structure/B1213453.png)